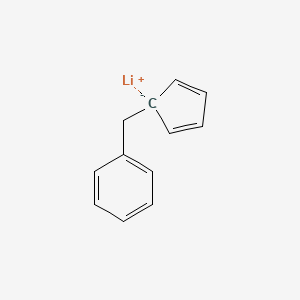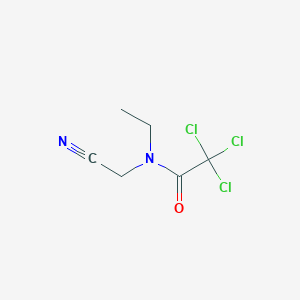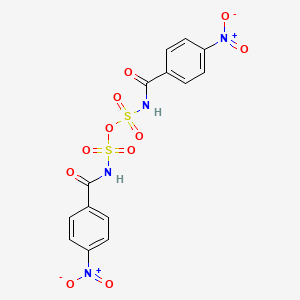
1-Hexadecyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Hexadecyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium bromide is a cationic surfactant belonging to the class of imidazolium-based ionic liquids. These compounds are known for their unique properties, such as high thermal stability, low volatility, and excellent solubility in various solvents. The presence of a long alkyl chain (hexadecyl) and a propyl group attached to the imidazolium ring enhances its amphiphilic nature, making it useful in various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-hexadecyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium bromide typically involves the alkylation of imidazole derivatives. The general synthetic route includes:
Alkylation of Imidazole: Imidazole is reacted with 1-bromohexadecane under reflux conditions in the presence of a base such as potassium carbonate to form 1-hexadecylimidazole.
Quaternization: The 1-hexadecylimidazole is then reacted with 1-bromopropane to introduce the propyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance yield and purity. The use of microwave-assisted synthesis and ionic liquid solvents can also improve reaction efficiency and reduce environmental impact.
化学反応の分析
Types of Reactions
1-Hexadecyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other anions such as chloride, nitrate, or tetrafluoroborate.
Oxidation and Reduction: The imidazolium ring can participate in redox reactions, although these are less common.
Self-Assembly: The compound can self-assemble into micellar and lamellar structures in solution.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents such as water or ethanol, using reagents like sodium chloride or silver nitrate.
Self-Assembly: Conducted in aprotic ionic liquids or aqueous solutions, often studied using techniques like small-angle X-ray scattering.
Major Products Formed
Substitution Products: Various ionic liquids with different anions.
Self-Assembled Structures: Micelles, vesicles, and liquid crystalline phases.
科学的研究の応用
1-Hexadecyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium bromide has numerous applications in scientific research:
Chemistry: Used as a surfactant and solvent in organic synthesis and catalysis.
Biology: Employed in the formulation of drug delivery systems and as an antimicrobial agent.
Medicine: Investigated for its potential in gene therapy and as a component in pharmaceutical formulations.
Industry: Utilized in the production of nanomaterials, as a lubricant additive, and in electrochemical applications.
作用機序
The mechanism of action of 1-hexadecyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium bromide involves its interaction with biological membranes and proteins. The long alkyl chain allows it to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. In drug delivery, it can enhance the permeability of cell membranes, facilitating the uptake of therapeutic agents.
類似化合物との比較
Similar Compounds
1-Hexadecyl-3-methylimidazolium bromide: Similar structure but with a methyl group instead of a propyl group.
1-Hexadecyl-3-butylimidazolium bromide: Contains a butyl group instead of a propyl group.
1-Hexadecyl-3-ethylimidazolium bromide: Features an ethyl group instead of a propyl group.
Uniqueness
1-Hexadecyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium bromide is unique due to its specific alkyl chain length and propyl group, which confer distinct self-assembly properties and biological activity compared to its analogs. Its ability to form various liquid crystalline phases and its potential in biomedical applications make it a compound of significant interest.
特性
CAS番号 |
61546-08-5 |
|---|---|
分子式 |
C22H45BrN2 |
分子量 |
417.5 g/mol |
IUPAC名 |
1-hexadecyl-3-propyl-1,2-dihydroimidazol-1-ium;bromide |
InChI |
InChI=1S/C22H44N2.BrH/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-19-24-21-20-23(22-24)18-4-2;/h20-21H,3-19,22H2,1-2H3;1H |
InChIキー |
DWZHKDTWXKAZQI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC[NH+]1CN(C=C1)CCC.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-Methylphenyl)bicyclo[2.2.1]heptane](/img/structure/B14582809.png)
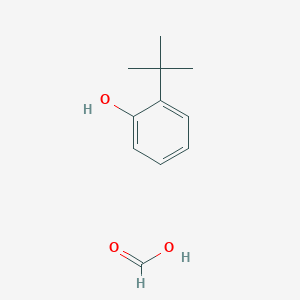
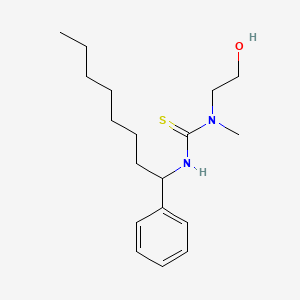
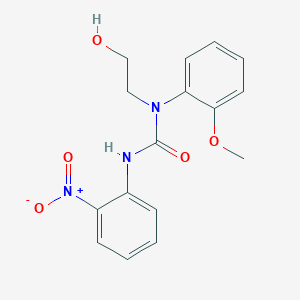
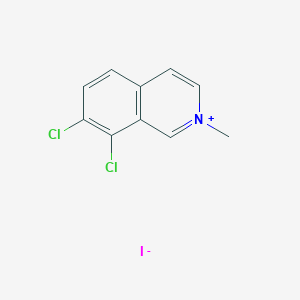
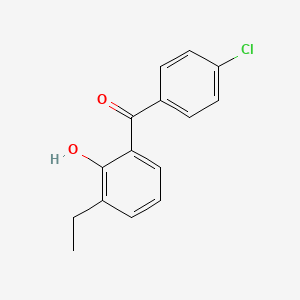
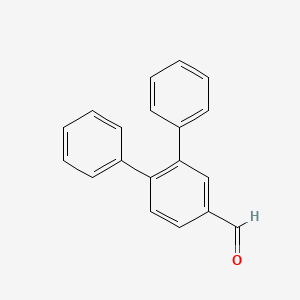
![1-{[4-(5-Phenyl-1,3-oxazol-2-yl)anilino]methylidene}naphthalen-2(1H)-one](/img/structure/B14582843.png)
![3-([1,1'-Biphenyl]-4-yl)-1,2,5-trimethyl-2,3-dihydro-1H-pyrazol-1-ium iodide](/img/structure/B14582844.png)
